![molecular formula C16H14F3NO B14753761 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol CAS No. 794-46-7](/img/structure/B14753761.png)
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 3-(trifluoromethyl)aniline with an appropriate indenone derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, involving the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with signaling pathways involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylbenzene derivative with similar chemical properties.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: A compound with two trifluoromethyl groups and similar reactivity.
Uniqueness
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol is unique due to its specific structure, which combines the trifluoromethyl group with an inden-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
794-46-7 |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)11-5-3-6-12(9-11)20-15-13-7-2-1-4-10(13)8-14(15)21/h1-7,9,14-15,20-21H,8H2 |
InChIキー |
QTBPVJOHAFKPAU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=CC=CC=C21)NC3=CC=CC(=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)

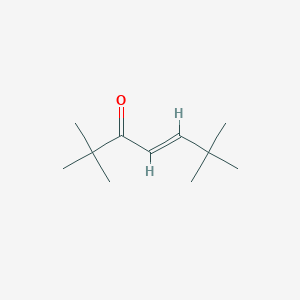

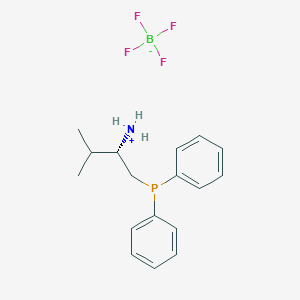
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)

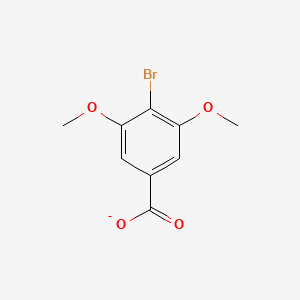
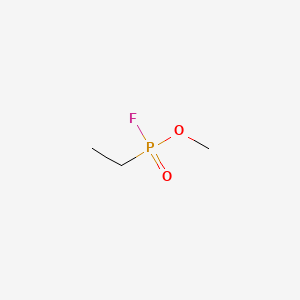
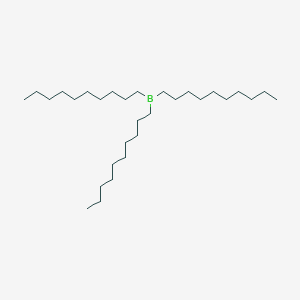
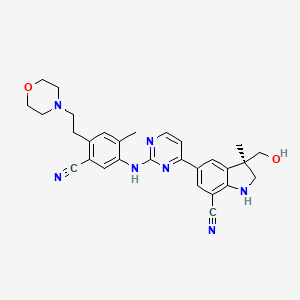
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
